molecular formula C6H8N4O B1618703 4,6-Diaminonicotinamide CAS No. 171178-35-1

4,6-Diaminonicotinamide

Cat. No.: B1618703
CAS No.: 171178-35-1
M. Wt: 152.15 g/mol
InChI Key: ZBBRBOFAXNPKJE-UHFFFAOYSA-N
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Description

4,6-Diaminonicotinamide is a chemical compound with the molecular formula C6H8N4O. It is a derivative of nicotinamide and features two amino groups at the 4 and 6 positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diaminonicotinamide typically involves the nitration of nicotinamide followed by reduction. One common method includes the nitration of nicotinamide to form 4,6-dinitronicotinamide, which is then reduced using hydrogenation or other reducing agents to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diaminonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,6-Diaminonicotinamide involves its interaction with specific molecular targets, such as kinases. For example, it has been shown to inhibit Interleukin-1 Receptor Associated Kinase 4 (IRAK4) by binding to its active site, thereby blocking its activity. This inhibition can modulate signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Uniqueness: 4,6-Diaminonicotinamide is unique due to the presence of two amino groups, which enhances its reactivity and allows for a broader range of chemical modifications. This dual substitution also contributes to its potent biological activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4,6-diaminopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11)(H4,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBRBOFAXNPKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349168
Record name 4,6-diaminonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171178-35-1
Record name 4,6-Diamino-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171178-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-diaminonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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